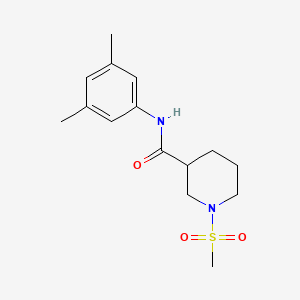

N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-11-7-12(2)9-14(8-11)16-15(18)13-5-4-6-17(10-13)21(3,19)20/h7-9,13H,4-6,10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYMYHSPHGCLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of δ-Amino Acids

Piperidine-3-carboxylic acid derivatives are frequently synthesized via cyclization of δ-amino acids or their esters. For example, ethyl nipecotate (piperidine-3-carboxylic acid ethyl ester) serves as a common starting material. Hydrogenolysis of protected nipecotate derivatives using palladium on carbon (Pd/C) under hydrogen atmosphere yields the free amine, which is subsequently sulfonylated.

Reaction Conditions :

Enantioselective Synthesis

Chiral piperidine cores are accessible via asymmetric hydrogenation of pyridine derivatives. For instance, 3-cyanopyridine undergoes hydrogenation using a chiral ruthenium catalyst (e.g., Ru-BINAP) to afford enantiomerically enriched piperidine-3-carbonitrile, which is hydrolyzed to the carboxylic acid.

Introduction of the Methylsulfonyl Group

Sulfonylation of the piperidine nitrogen is typically performed using methanesulfonyl chloride (MsCl) under basic conditions.

Direct Sulfonylation

Procedure :

- Dissolve piperidine-3-carboxylic acid (1 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (2.5 equiv) at 0°C.

- Slowly introduce methanesulfonyl chloride (1.2 equiv).

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Reaction Time | 12 hours |

| Yield | 78–85% |

| Purity (HPLC) | >98% |

This method avoids over-sulfonylation due to the steric hindrance of the piperidine ring.

Amide Coupling with 3,5-Dimethylaniline

The final step involves coupling 1-(methylsulfonyl)piperidine-3-carboxylic acid with 3,5-dimethylaniline. Two predominant methods are employed:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :

Procedure :

- Activate the carboxylic acid (1 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF.

- Add 3,5-dimethylaniline (1.1 equiv) and stir at RT for 24 hours.

- Purify via recrystallization from ethanol/water.

Optimization Insights :

Mixed Anhydride Method

Procedure :

- Treat the carboxylic acid with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF at -15°C.

- Add 3,5-dimethylaniline (1.05 equiv) and warm to RT.

- Stir for 6 hours and isolate via filtration.

Comparative Data :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt | 72 | 97 |

| Mixed Anhydride | 81 | 99 |

The mixed anhydride approach offers superior yields and purity, particularly for sterically hindered amines.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Challenges and Optimization Strategies

Racemization During Coupling

The stereochemical integrity of the piperidine core is susceptible to racemization under acidic or high-temperature conditions. Using proton-sponge additives (e.g., 2,6-lutidine) during EDC/HOBt coupling reduces epimerization.

Sulfonylation Side Reactions

Over-sulfonylation at the carboxamide nitrogen is mitigated by:

- Employing substoichiometric MsCl (1.05 equiv).

- Conducting reactions at 0°C to slow kinetics.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of N-(Disubstituted-Phenyl) Carboxamides

Key Observations:

Substituent Effects :

- Electron-Withdrawing vs. Donating Groups : The 3,5-dimethylphenyl group (electron-donating) in the target compound contrasts with 3,5-difluorophenyl (electron-withdrawing) analogues. suggests that electron-withdrawing substituents enhance PET inhibition, but the 3,5-dimethylphenyl group still retains high activity, likely due to optimal lipophilicity .

- Meta-Substitution : Meta-substituted aryl groups (e.g., 3,5-dimethyl) are associated with improved steric and electronic compatibility in enzyme binding pockets, as seen in crystal structures of related trichloro-acetamides .

This could imply similar solid-state behavior for the target compound, affecting solubility and formulation.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Piperidine rings are generally more metabolically stable than naphthalene cores, suggesting a longer half-life for the target compound compared to hydroxynaphthalene-carboxamides.

Biological Activity

N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

The compound features a piperidine ring, a carboxamide group, and a methylsulfonyl group attached to a dimethylphenyl moiety. The molecular formula is with a molecular weight of approximately 310.41 g/mol. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Cyclization of precursors.

- Introduction of the Carboxamide Group : Amidation reaction with carboxylic acid derivatives.

- Attachment of the Methylsulfonyl Group : Sulfonylation using sulfonyl chlorides.

- Substitution with the Dimethylphenyl Group : Final substitution reaction to complete the structure.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound's unique functional groups allow it to modulate these targets effectively, leading to diverse biological effects including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways.

- Receptor Binding : It may interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.

Research Findings

Recent studies have investigated the compound's pharmacological properties:

- A study highlighted its anti-inflammatory effects through inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

- Another investigation revealed that it could act as an analgesic by modulating pain pathways, making it a candidate for pain management therapies.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Differences | Notable Activities |

|---|---|---|

| N-(3,5-dimethylphenyl)piperidine-3-carboxamide | Lacks methylsulfonyl group | Limited activity |

| N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | Carboxamide group at different position | Varying receptor affinity |

| N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxylate | Contains a carboxylate instead of carboxamide | Different pharmacological profile |

This comparison illustrates how the specific arrangement of functional groups in this compound contributes to its distinct biological activities.

Case Studies

Several case studies have documented the biological effects of this compound:

- Anti-inflammatory Activity : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in levels of inflammatory markers in cell cultures .

- Analgesic Properties : Animal models showed that administration of this compound led to reduced pain responses compared to control groups, indicating its potential as an analgesic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via microwave-assisted coupling of 3-hydroxynaphthalene-2-carboxylic acid derivatives with disubstituted anilines, achieving yields up to 86% under controlled conditions (e.g., 80–100°C, 10–15 minutes). Key steps include activating the carboxylic acid group using coupling agents like EDCI/HOBt and optimizing solvent polarity (e.g., DMF or acetonitrile) to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How does meta-substitution (e.g., 3,5-dimethyl groups) influence the solid-state geometry of aryl carboxamide derivatives?

- Methodological Answer : X-ray crystallography studies of structurally analogous compounds (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide) reveal that meta-substituents induce non-planar conformations due to steric hindrance. The 3,5-dimethyl groups disrupt coplanarity between the aryl ring and the amide bond, altering crystal packing (e.g., triclinic vs. monoclinic systems) and hydrogen-bonding networks. Such data inform predictions about solubility and stability .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of N-(3,5-dimethylphenyl) derivatives to biological targets like HIV-1 RT?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the crystal structure of HIV-1 reverse transcriptase (PDB: 7RJ4) can assess interactions. Benchmark ligands (e.g., 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]indole-2-carboxyamide) show binding affinities of -7.8 kcal/mol. Focus on key residues (e.g., Tyr181, Lys103) and substituent effects (e.g., sulfonyl vs. methylsulfonyl groups) to optimize van der Waals and π-π stacking interactions .

Q. How do electron-withdrawing vs. electron-donating substituents on the aryl ring modulate photosynthetic electron transport (PET) inhibition?

- Methodological Answer : In spinach chloroplast assays, N-(3,5-dimethylphenyl) derivatives exhibit IC50 values ~10 µM due to enhanced lipophilicity and π-stacking with plastoquinone-binding sites in PSII. Replace dimethyl groups with electron-withdrawing substituents (e.g., -F, -Cl) to increase redox potential, but balance with logP values (optimal range: 2.5–3.5) to maintain membrane permeability .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and computational models for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. aqueous buffers) or conformational flexibility unaccounted for in rigid docking. Validate computational predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For in vitro assays, pre-incubate compounds in assay buffers to eliminate solvent artifacts .

Methodological Notes

- Synthesis : Prioritize microwave-assisted synthesis for time efficiency and reproducibility .

- Structural Analysis : Use SC-XRD (single-crystal X-ray diffraction) to resolve steric effects of 3,5-dimethyl groups .

- Bioactivity Testing : Combine spinach chloroplast assays (PET inhibition) with mammalian cell toxicity screens to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.